3-Bromo-2-ethyl-1-benzofuran
Overview
Description
3-Bromo-2-ethyl-1-benzofuran is a benzofuran derivative. Benzofuran is a heterocyclic compound that is made up of a fused benzene and furan ring . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. One method involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Another method uses indium (III) halides to catalyze the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring with a bromine atom attached to the third carbon and an ethyl group attached to the second carbon .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For instance, they can be involved in a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones . They can also undergo a direct metal-free C-H functionalization (azidation, alkoxylation, and hydroxylation) and selective oxidative cleavage of 2-benzylfurans .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : One study details the synthesis of benzofuran derivatives, which are significant in various fields due to their biological importance. For instance, the synthesis of 5-bromobenzofuranyl aryl ureas and carbamates involved forming the benzofuran ring by reacting bromo salicylaldehyde with diethyl bromomalonate. This process highlights the versatility and utility of benzofuran compounds in chemical synthesis (Kumari et al., 2019).
Chemical Transformations : Another study reports a CuI-catalyzed domino process that leads to 2,3-disubstituted benzofurans, which involves an intermolecular C-C bond formation and a subsequent intramolecular C-O bond formation. Such transformations underline the chemical versatility of benzofuran compounds (Lu et al., 2007).
Photophysical Properties : The conversion of 3-bromo-2H-coumarins to 3-(benzofuran-2-yl)-2H-coumarins under palladium catalysis, as described in a study, involves a process that combines multiple transformations in one pot. This research contributes to understanding the photophysical properties of these compounds, crucial for applications in materials science and photonics (Galvani et al., 2017).
Biological Activities
Antimicrobial Properties : Benzofuran derivatives, such as those synthesized in the research by Kumari et al., were screened for antimicrobial activities. This highlights their potential use in developing new antimicrobial agents (Kumari et al., 2019).
Anti-HIV Activities : A study describes the synthesis of new benzofuran derivatives with potential anti-HIV-1 and HIV-2 activities. This indicates the significance of benzofurans in pharmaceutical research, especially in antiviral drug development (Mubarak et al., 2007).
Mechanism of Action
Target of Action
3-Bromo-2-ethyl-1-benzofuran, a derivative of benzofuran, is known to exhibit strong biological activities Benzofuran compounds have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may target a variety of cellular components, including proteins, DNA, and cellular membranes.
Mode of Action
For instance, they can inhibit the function of proteins, interfere with DNA replication, or disrupt cellular membranes . The specific interactions and changes resulting from the action of this compound would depend on its specific targets.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, oxidative stress response, and viral replication .
Pharmacokinetics
The bioavailability of benzofuran derivatives can be influenced by factors such as their chemical structure, the route of administration, and the presence of other compounds .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, the compound could induce cell death, inhibit cell growth, reduce oxidative stress, or prevent viral replication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other compounds, the pH and temperature of the environment, and the specific characteristics of the target cells .
Safety and Hazards
Future Directions
Benzofuran compounds, including 3-Bromo-2-ethyl-1-benzofuran, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . Future research could focus on further exploring the biological activities of these compounds and developing new therapeutic agents based on these structures .
Biochemical Analysis
Biochemical Properties
3-Bromo-2-ethyl-1-benzofuran, like other benzofuran compounds, has been shown to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-bromo-2-ethyl-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-2-8-10(11)7-5-3-4-6-9(7)12-8/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOKQSNKTAQFKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325465-53-0 | |
Record name | 3-bromo-2-ethyl-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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